BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for Diisobutylamine
hydrochloride (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Diisobutylamine hydrochloride

Cat. No.: B096849

An In-Depth Technical Guide to the Spectroscopic Characterization of Diisobutylamine
Hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development, detailing the spectroscopic profile of Diisobutylamine
hydrochloride (CAS: 18251-82-6). The structural elucidation of this secondary amine salt is
paramount for its application in organic synthesis, including the production of pharmaceuticals
and agrochemicals.[1] Herein, we leverage a multi-technique approach—Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide an unambiguous
structural confirmation. This document is structured to not only present the data but also to
explain the causality behind the analytical choices, ensuring a self-validating and authoritative
framework for analysis.

Molecular Structure and Foundational Data

Diisobutylamine hydrochloride is the salt formed from the reaction of the secondary amine,
diisobutylamine, with hydrochloric acid. This conversion to a salt form often enhances stability
and solubility in polar solvents, which is advantageous for various applications.

e Molecular Formula: CsH20CIN[2][3]
e Molecular Weight: 165.70 g/mol [2][4]

e IUPAC Name: 2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride[2]
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Caption: Structure of Diisobutylamine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing
a detailed map of the carbon-hydrogen framework.

Expertise & Experience: The "Why" Behind the Protocol

For a hydrochloride salt, the choice of deuterated solvent is critical. While Chloroform-d
(CDCIs) can be used, the acidic N-H protons may exchange with residual water or exhibit broad
signals.[5] Deuterium oxide (D20) is an alternative, but would result in the exchange of the N-H
protons for deuterium, causing their signals to disappear. The data presented here from CDCls
provides a more complete picture of the proton environment. Tetramethylsilane (TMS) is the
universally accepted internal standard (6 = 0.00 ppm) for proton and carbon NMR in organic
solvents due to its chemical inertness and single, sharp signal that does not overlap with most
analyte signals.

Experimental Protocol: *H NMR Sample Preparation

o Sample Weighing: Accurately weigh 10-20 mg of Diisobutylamine hydrochloride.

» Solubilization: Dissolve the sample in ~0.7 mL of Chloroform-d (CDCIs) in a clean, dry vial.
o Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard.
o Homogenization: Gently mix the solution until the sample is fully dissolved.

o Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of
approximately 4-5 cm.

'H NMR Data (90 MHz, CDCI:s)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
9.3 Broad Singlet 2H NH2*
2.81 Multiplet 4H N-CH:z
2.30 Multiplet 2H CH(CH3)2
1.11 Doublet 12H CH(CH3)2

Data sourced from ChemicalBook.[5]

13C NMR Data

While specific peak-by-peak data for the hydrochloride salt is not readily available in the
searched documents, the expected spectrum would show four distinct carbon signals
corresponding to the chemically non-equivalent carbons in the molecule's symmetric structure.
The carbons closer to the electron-withdrawing ammonium group (N-CHz) would be shifted
further downfield.

Data Interpretation

The *H NMR spectrum is highly informative. The broad signal at 9.3 ppm is characteristic of the
two acidic protons on the positively charged nitrogen atom. The signal at 2.81 ppm
corresponds to the four methylene (CHz) protons adjacent to the nitrogen. The multiplet at 2.30
ppm represents the two methine (CH) protons, and the prominent doublet at 1.11 ppm
corresponds to the twelve equivalent methyl (CHs) protons. The integration values (2:4:2:12)
perfectly match the number of protons in each unique environment, confirming the molecule's
symmetric structure.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the
absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The "Why" Behind the Protocol
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For a solid sample like Diisobutylamine hydrochloride, the KBr (Potassium Bromide) pellet
technique is a common and effective method.[2] KBr is transparent to IR radiation in the typical
analysis range (4000-400 cm~1) and, when pressed into a thin, transparent disk with the
sample, provides high-quality spectra. The key diagnostic feature for this compound is the N-H
stretching vibration of the secondary ammonium ion (R2NH2%), which is distinctly different from
the N-H stretch of a free secondary amine.

Experimental Protocol: KBr Pellet Preparation

e Grinding: Grind a small amount (~1-2 mg) of Diisobutylamine hydrochloride with ~100-200
mg of dry KBr powder using an agate mortar and pestle.

o Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure to form a thin,
transparent or translucent disk.

e Analysis: Place the KBr disk in the sample holder of the FTIR spectrometer and acquire the

spectrum.

Key IR Absorption Bands

. Functional Group
Wavenumber (cm~?) Intensity

Assignment
~2960 - 2870 Strong C-H Stretching (Alkyl)

N-H Stretching (Secondary
~2800 - 2400 Strong, Broad ]

Ammonium Salt, RzNH2%)
~1600 - 1500 Medium N-H Bending
~1470 - 1460 Medium C-H Bending

Data interpretation based on spectra from the NIST Chemistry WebBook and standard IR
correlation tables.[3][6][7]

Data Interpretation

The IR spectrum provides clear evidence of the compound's identity as an amine salt. The
most telling feature is the very broad and strong absorption band observed in the 2800-2400
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cm~1 region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[3]
This replaces the sharper, weaker N-H stretch that would be seen around 3300 cm~! for a free
secondary amine. The strong peaks between 2960 and 2870 cm~1 are definitive for C-H
stretching in the isobutyl groups. Finally, the N-H bending vibrations appear in the 1600-1500
cm~* range, further confirming the presence of the ammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the
compound and its fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Experience: The "Why" Behind the Protocol

When analyzing a salt like Diisobutylamine hydrochloride with a technique like Electron
Impact (EIl) ionization, the spectrum observed is that of the volatile free base, diisobutylamine.
The hydrochloric acid component is not typically observed. The primary fragmentation pathway
for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen
atom.[9] This process is highly favorable as it leads to the formation of a stable, resonance-
stabilized iminium cation. The most abundant fragment (the base peak) often results from the
loss of the largest possible alkyl group from the alpha-carbon.

Mass Spectrum Data (Electron Impact, 75 eV)

The spectrum shows the fragmentation of the free base, Diisobutylamine (CsHiosN, MW =
129.24).

miz Relative Intensity (%) Assighment

129 7.3 [M]* (Molecular lon)

86 100 [M - CsH7]* (Base Peak)
57 25.5 [CaHs]*

41 12.3 [CsHs]+

30 55.0 [CH2NH2]*

Data sourced from ChemicalBook.[5]
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Data Interpretation and Fragmentation Pathway

The molecular ion peak [M]* is observed at m/z 129, confirming the molecular weight of the
free amine. The most significant fragmentation is the alpha-cleavage, which involves the loss of
a propyl radical (*CsH>) to form the base peak at m/z 86. This highly stable iminium cation is
the dominant feature of the spectrum. The peak at m/z 30 is also characteristic of amine

fragmentation.

Diisobutylamine Molecular Ion Sl CUliere Base Peak Fragment

[CsH1oN]* - 43 Da Loss of Propyl Radical ) [CsH12N]*
m/z =129 («CsH7) m/z = 86

Click to download full resolution via product page

Caption: Primary fragmentation pathway of Diisobutylamine.

Integrated Spectroscopic Analysis Workflow

A logical and systematic workflow ensures comprehensive and accurate structural

characterization.
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Caption: Workflow for Spectroscopic Characterization.

Conclusion

The collective evidence from *H NMR, IR, and Mass Spectrometry provides a definitive
characterization of Diisobutylamine hydrochloride. NMR spectroscopy confirms the carbon-
hydrogen framework and the symmetric nature of the isobutyl groups. IR spectroscopy
unequivocally identifies the key functional groups, particularly the characteristic stretching and
bending of the secondary ammonium salt. Finally, mass spectrometry verifies the molecular
weight of the parent amine and reveals a predictable fragmentation pattern dominated by
alpha-cleavage. This integrated approach demonstrates a robust methodology for the structural
elucidation and quality verification of amine salts, essential for their application in scientific
research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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